molecular formula C8H14O2 B12557446 but-3-enyl 2-methylpropanoate CAS No. 144634-58-2

but-3-enyl 2-methylpropanoate

Katalognummer: B12557446
CAS-Nummer: 144634-58-2
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: ZWGVKCZJCBBYSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-3-enyl 2-methylpropanoate is an ester compound with the molecular formula C9H16O2. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound is derived from but-3-en-1-ol and 2-methylpropanoic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

But-3-enyl 2-methylpropanoate can be synthesized through the esterification reaction between but-3-en-1-ol and 2-methylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The process may also include purification steps such as distillation to isolate the ester from the reaction mixture.

Analyse Chemischer Reaktionen

Types of Reactions

But-3-enyl 2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

Major Products Formed

    Hydrolysis: But-3-en-1-ol and 2-methylpropanoic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Epoxides or diols from the but-3-enyl group.

Wissenschaftliche Forschungsanwendungen

But-3-enyl 2-methylpropanoate has various applications in scientific research:

Wirkmechanismus

The mechanism of action of but-3-enyl 2-methylpropanoate involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

But-3-enyl 2-methylpropanoate can be compared with other esters such as:

Uniqueness

This compound is unique due to its specific structure, which includes a but-3-enyl group and a 2-methylpropanoate moiety. This combination imparts distinct chemical properties and reactivity compared to other esters.

Eigenschaften

CAS-Nummer

144634-58-2

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

but-3-enyl 2-methylpropanoate

InChI

InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h4,7H,1,5-6H2,2-3H3

InChI-Schlüssel

ZWGVKCZJCBBYSI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)OCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.